An In-Depth Technical Guide to 2-Amino-3-(pyridin-3-yl)propanenitrile: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 2-Amino-3-(pyridin-3-yl)propanenitrile: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(pyridin-3-yl)propanenitrile is a heterocyclic compound featuring a pyridine ring and a propanenitrile backbone with an amino functional group. While specific research on this particular isomer is not extensively documented in publicly available literature, its structural motifs—the aminopyridine and the nitrile group—are of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, proposes logical and scientifically sound synthetic routes, and explores its potential applications in drug development based on the well-established pharmacology of related compounds. Furthermore, this guide outlines expected analytical and spectroscopic characteristics, discusses safety considerations based on analogous structures, and provides detailed, field-proven insights for researchers working with this and similar molecular scaffolds.
Introduction: The Significance of the Aminopyridine Scaffold
Heterocyclic compounds, particularly those containing nitrogen, form the cornerstone of many pharmaceuticals. Among these, the aminopyridine scaffold is a privileged structure in drug discovery, renowned for its ability to engage in a variety of biological interactions. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including but not limited to, kinase inhibition for oncology and inflammatory diseases, as well as applications as antimicrobial and carbonic anhydrase inhibitors.[1]
The title compound, 2-Amino-3-(pyridin-3-yl)propanenitrile, incorporates this key aminopyridine moiety, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents. The presence of a reactive nitrile group and a chiral center further enhances its appeal for creating diverse chemical libraries for high-throughput screening. This guide will delve into the specifics of this promising, albeit under-explored, molecule.
Chemical Structure and Properties
The molecular structure of 2-Amino-3-(pyridin-3-yl)propanenitrile consists of a propanenitrile chain where the amino group is attached to the second carbon (C2) and the pyridin-3-yl group is attached to the third carbon (C3).
Key Structural Features:
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IUPAC Name: 2-Amino-3-(pyridin-3-yl)propanenitrile
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Molecular Formula: C₈H₉N₃
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Molecular Weight: 147.18 g/mol
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Chiral Center: The C2 carbon is a chiral center, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
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Functional Groups:
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Primary Amine (-NH₂): A nucleophilic center that can be readily functionalized.
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Nitrile (-C≡N): An electrophilic carbon that can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.[2]
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Pyridine Ring: A basic heterocyclic aromatic ring that can participate in hydrogen bonding and π-stacking interactions, crucial for binding to biological targets.
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Physicochemical Properties (Predicted)
While experimental data for this specific isomer is scarce, computational models can provide estimated physicochemical properties that are valuable for initial assessment.
| Property | Predicted Value |
| logP (Octanol-Water Partition) | ~0.5 - 1.5 |
| Topological Polar Surface Area | ~65 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
These values are estimations and should be experimentally verified.
Synthesis of 2-Amino-3-(pyridin-3-yl)propanenitrile: Proposed Methodologies
Hypothetical Synthesis Route 1: Michael Addition
A logical approach would involve a Michael addition of an amino group to a suitable α,β-unsaturated nitrile precursor.
Caption: Proposed Michael Addition-based synthesis of 2-Amino-3-(pyridin-3-yl)propanenitrile.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Cyano-3-(pyridin-3-yl)acrylamide
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To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol, add malononitrile (1.1 equivalents).
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Add a catalytic amount of a base, for example, piperidine or triethylamine.
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Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
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Wash the solid with cold ethanol and dry under vacuum to yield 2-cyano-3-(pyridin-3-yl)acrylamide.
Step 2: Synthesis of 2-Amino-3-(pyridin-3-yl)propanenitrile via Hofmann Rearrangement
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Dissolve the 2-cyano-3-(pyridin-3-yl)acrylamide (1 equivalent) in an aqueous solution of sodium hydroxide.
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Cool the solution in an ice bath and slowly add a solution of bromine (1.1 equivalents) while maintaining the temperature below 10°C.
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After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-70°C until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography to yield 2-Amino-3-(pyridin-3-yl)propanenitrile.
Rationale Behind the Proposed Synthesis
The proposed synthetic routes are based on well-established and reliable organic reactions. The Knoevenagel condensation is a standard method for forming carbon-carbon double bonds, and the Hofmann rearrangement is a classic method for converting amides to amines with one less carbon atom. This proposed pathway offers a logical and feasible approach to the target molecule.
Potential Applications in Drug Discovery
The structural features of 2-Amino-3-(pyridin-3-yl)propanenitrile make it a highly attractive scaffold for the development of novel therapeutics.
Kinase Inhibition
The 2-aminopyridine core is a known pharmacophore that can target the ATP-binding site of various kinases.[1] Derivatives of this scaffold have shown potent inhibitory activity against Janus kinase (JAK), Cyclin-Dependent Kinases (CDKs), and other kinases implicated in cancer and inflammatory diseases.[1] The amino group of 2-Amino-3-(pyridin-3-yl)propanenitrile provides a convenient handle for derivatization to explore interactions with the hinge region of kinase domains.
Anticancer Activity
By targeting key kinases involved in cell proliferation and survival, compounds based on the aminopyridine scaffold have shown promise as anticancer agents.[1] For instance, they have been investigated as inhibitors of VEGFR-2, HER-2, and PIM-1 kinases.[1]
Other Therapeutic Areas
The versatility of the aminopyridine scaffold extends to other therapeutic areas, including:
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Antimicrobial Agents: Certain derivatives have been evaluated for their antibacterial and antifungal properties.[1]
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Carbonic Anhydrase Inhibition: This class of compounds has been explored for its inhibitory effects on human carbonic anhydrase isoenzymes.[3]
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Neurological Disorders: The related compound, 2-Amino-3-(pyridin-3-yl)propanoic acid, is being investigated for its potential therapeutic uses in neurological disorders.[4]
Caption: Potential therapeutic applications of the 2-Amino-3-(pyridin-3-yl)propanenitrile scaffold.
Analytical and Spectroscopic Characterization
Proper characterization is crucial to confirm the identity and purity of a synthesized compound. The following is a guide to the expected spectroscopic data for 2-Amino-3-(pyridin-3-yl)propanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Signals corresponding to the protons on the pyridine ring would be expected in the aromatic region (δ 7.0-8.5 ppm).
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Aliphatic Protons: The protons on the propanenitrile backbone would appear in the upfield region. The proton at C2 (adjacent to the amino and nitrile groups) would likely be a multiplet. The protons at C3 (adjacent to the pyridine ring) would also be a multiplet.
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Amino Protons: A broad singlet corresponding to the -NH₂ protons would be observed, which would be exchangeable with D₂O.
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¹³C NMR:
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Aromatic Carbons: Signals for the carbons of the pyridine ring would be in the downfield region (δ 120-150 ppm).
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Nitrile Carbon: A characteristic signal for the nitrile carbon (-C≡N) would be expected around δ 115-125 ppm.
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Aliphatic Carbons: Signals for C2 and C3 of the propanenitrile chain would be in the upfield region.
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Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic stretching vibration for the primary amine (-NH₂) would be expected in the region of 3300-3500 cm⁻¹.
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C≡N Stretch: A sharp, medium-intensity absorption band for the nitrile group should appear around 2200-2260 cm⁻¹.
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C=C and C=N Stretches: Aromatic ring vibrations for the pyridine moiety would be observed in the 1400-1600 cm⁻¹ region.
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C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be seen around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound. The expected molecular ion peak ([M+H]⁺) would be at m/z 148.08.
Caption: A typical workflow for the synthesis and characterization of 2-Amino-3-(pyridin-3-yl)propanenitrile.
Safety and Handling
Specific safety data for 2-Amino-3-(pyridin-3-yl)propanenitrile is not available. Therefore, it is essential to handle this compound with the care appropriate for a novel chemical of unknown toxicity. The following precautions are based on the safety profiles of related aminopyridine and nitrile-containing compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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In case of Contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
While 2-Amino-3-(pyridin-3-yl)propanenitrile remains a relatively unexplored molecule, its structural components suggest significant potential as a versatile building block in medicinal chemistry. The aminopyridine scaffold is a well-validated pharmacophore, and the presence of a modifiable amino group and a reactive nitrile function opens up a multitude of possibilities for creating novel and diverse compound libraries. This technical guide provides a foundational understanding of its structure, proposes viable synthetic strategies, and outlines its potential applications in drug discovery. Further research, including the development of efficient synthetic routes and the biological evaluation of its derivatives, is warranted to fully unlock the therapeutic potential of this promising chemical entity.
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